Ocarocoxib -

Ocarocoxib

Catalog Number: EVT-8342296
CAS Number:
Molecular Formula: C12H6F6O4
Molecular Weight: 328.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ocarocoxib is derived from the class of compounds known as oxicams, which are characterized by their anti-inflammatory properties. The compound's molecular formula is C12H6F6O4C_{12}H_6F_6O_4, and it has a molecular weight of approximately 328.1641 g/mol. Ocarocoxib is racemic in nature, indicating that it exists as a mixture of two enantiomers, which can exhibit different biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ocarocoxib involves several steps typical of organic synthesis processes. While specific proprietary methods may exist, the general approach includes:

  1. Preparation of Intermediates: Starting materials are selected based on their ability to undergo reactions that lead to the formation of key intermediates.
  2. Functionalization: Various functional groups are introduced to modify the chemical structure, enhancing its pharmacological properties.
  3. Cyclization: A cyclization reaction may be employed to form the core structure of the compound.
  4. Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity for biological testing.

The exact synthetic route may vary based on research and development objectives, but these steps outline the foundational aspects of Ocarocoxib synthesis.

Molecular Structure Analysis

Structure and Data

Ocarocoxib features a complex molecular structure characterized by multiple functional groups, including fluorinated moieties which enhance its pharmacological profile. The compound's stereochemistry is noted as racemic, with defined stereocenters impacting its biological activity.

  • Molecular Formula: C12H6F6O4C_{12}H_6F_6O_4
  • Molecular Weight: 328.1641 g/mol
  • InChIKey: CSOISVJKLBMNCK-UHFFFAOYSA-N
  • SMILES Notation: OC(=O)C1=CC2=CC(OC(F)(F)F)=CC=C2OC1C(F)(F)F...

This structural complexity contributes to its interaction with biological targets, particularly in inflammatory pathways .

Chemical Reactions Analysis

Reactions and Technical Details

Ocarocoxib undergoes various chemical reactions typical for NSAIDs:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Nucleophilic Substitution: The presence of fluorinated groups allows for nucleophilic attack, leading to substitutions that can modify the drug's efficacy.
  3. Hydrolysis: In biological systems, ester bonds may undergo hydrolysis, releasing active components that exert therapeutic effects.

These reactions are crucial for understanding how Ocarocoxib behaves in both synthetic and biological contexts.

Mechanism of Action

Process and Data

The mechanism of action for Ocarocoxib primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Ocarocoxib reduces the production of prostaglandins, which are mediators of inflammation and pain.

  • COX-1 Inhibition: This can lead to gastrointestinal side effects due to reduced protective mucus production.
  • COX-2 Inhibition: This pathway is more selective for inflammation-related processes, making it a target for reducing pain without significant gastrointestinal risk.

The selectivity towards COX-2 over COX-1 is a desirable trait in modern NSAIDs, aiming to minimize adverse effects while maximizing therapeutic benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ocarocoxib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented in solid form.
  • Solubility: Solubility characteristics depend on pH and solvent polarity; detailed solubility data would be essential for formulation development.
  • Stability: Stability under various conditions (temperature, light) must be evaluated during development phases.

These properties influence how Ocarocoxib is formulated into dosage forms suitable for clinical use .

Applications

Scientific Uses

Ocarocoxib has potential applications in various scientific fields:

  1. Pharmaceutical Development: As an anti-inflammatory agent, it can be used in developing treatments for chronic pain conditions such as osteoarthritis and rheumatoid arthritis.
  2. Research Studies: Investigations into its mechanism can provide insights into inflammatory pathways and drug interactions.
  3. Comparative Studies: Ocarocoxib may serve as a reference compound in studies assessing the efficacy of new anti-inflammatory drugs.

The ongoing research into its pharmacokinetics and pharmacodynamics will further elucidate its role in therapeutic settings .

Introduction to Ocarocoxib as a Pharmacological Agent

Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor developed for its anti-inflammatory and analgesic properties. As a member of the coxib class, it functions through targeted molecular inhibition of the inducible COX-2 enzyme, which plays a central role in prostaglandin-mediated inflammatory pathways. Chemically identified as (2RS)-6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, Ocarocoxib possesses distinct structural features that confer COX-2 selectivity [4] [9]. The compound exists both as a free acid (C~12~H~6~F~6~O~4~, molecular weight 328.16 g/mol) and as a tromethamine salt (C~16~H~17~F~6~NO~7~, molecular weight 449.30 g/mol) to enhance solubility [1] [4] [9]. Preclinical research indicates its primary therapeutic potential lies in modulating inflammatory responses while theoretically avoiding the gastrointestinal complications associated with non-selective cyclooxygenase inhibition [7] [8].

Role of Cyclooxygenase-2 (COX-2) Inhibition in Inflammation Modulation

Cyclooxygenase enzymes catalyze the committed step in prostaglandin biosynthesis: the conversion of arachidonic acid to prostaglandin H~2~ (PGH~2~), the precursor for various pro-inflammatory mediators including prostaglandin E~2~ (PGE~2~), prostacyclin (PGI~2~), and thromboxane A~2~ (TXA~2~). Two principal isoforms exist:

  • Cyclooxygenase-1 (COX-1): Constitutively expressed as a "housekeeping" enzyme responsible for maintaining physiological functions such as gastric mucosal integrity, platelet aggregation (via thromboxane), and renal blood flow regulation [2] [5] [10].
  • Cyclooxygenase-2 (COX-2): Primarily inducible by inflammatory stimuli (cytokines, growth factors, endotoxins) at sites of tissue injury, leading to elevated prostaglandin production responsible for pain, swelling, fever, and vasodilation [2] [5] [8]. COX-2 is also constitutively expressed in specific tissues (brain, kidneys, reproductive organs), suggesting additional physiological roles [2].

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2 isoforms. While their anti-inflammatory and analgesic effects stem from COX-2 inhibition, the simultaneous inhibition of gastroprotective COX-1-derived prostaglandins causes significant adverse effects, including gastric ulceration and bleeding [2] [5] [10]. Selective COX-2 inhibitors like Ocarocoxib were designed to circumvent this limitation by specifically targeting the inducible COX-2 enzyme. This selectivity suppresses inflammation (reducing PGE~2~ and PGI~2~ synthesis at inflammatory sites) while preserving COX-1-mediated cytoprotection in the gastrointestinal tract [5] [7] [8]. Furthermore, COX-2 inhibition indirectly modulates the nuclear factor kappa B (NF-κB) pathway, reducing downstream production of pro-inflammatory cytokines (tumor necrosis factor-alpha, interleukin-6) and reactive oxygen species [8].

Table 1: Physiological and Pathological Roles of Cyclooxygenase Isoforms

IsoformExpression PatternPrimary FunctionsConsequences of Inhibition
COX-1Constitutive (gastric mucosa, platelets, kidneys, vascular endothelium)Gastric cytoprotection, platelet aggregation (thromboxane A~2~), renal homeostasisUndesired: Increased risk of gastric ulcers/bleeding, altered renal function
COX-2Inducible (inflammatory cells, sites of injury/disease); Constitutive (brain, kidneys, reproductive tract)Mediation of inflammation, pain, fever; Renal function; Uterine contraction; Neural functionDesired: Anti-inflammatory, analgesic, antipyretic effects

Historical Development and Classification of Cyclooxygenase-2 Inhibitors

The development of selective COX-2 inhibitors followed the elucidation of the distinct roles of COX isoforms and the clinical need for safer anti-inflammatory agents. Key milestones include:

  • Pre-1990s: Understanding of prostaglandin biosynthesis and the mechanism of aspirin/NSAIDs evolved slowly. The seminal discovery by John Vane in 1971 established that NSAIDs exert effects by inhibiting prostaglandin synthesis [3] [6].
  • 1991: Identification and cloning of the inducible Cyclooxygenase-2 enzyme, distinct from the constitutively expressed Cyclooxygenase-1, provided a molecular target for selective drug design [3] [6].
  • Early 1990s: Pharmacological screening identified DuP-697, a diarylheterocyclic compound with potent anti-inflammatory effects but reduced ulcerogenic potential, serving as the prototype for future COX-2 inhibitors [6] [8]. Structure-activity relationship studies revealed the critical importance of a cis-stilbene moiety and specific para-substitutions (sulfonamide or sulfone groups) on one aryl ring for COX-2 selectivity [6] [8].
  • Late 1990s: Based on the DuP-697 scaffold, Celecoxib (sulfonamide substituent) and Rofecoxib (methylsulfone substituent) became the first highly selective COX-2 inhibitors (coxibs) approved for clinical use (1998 and 1999, respectively) [3] [6] [10].
  • Post-2000: Safety concerns (cardiovascular events) led to the withdrawal of Rofecoxib (Vioxx) and Valdecoxib (Bextra), restricting the clinical COX-2 inhibitor arsenal primarily to Celecoxib in many regions [5] [10]. This spurred continued research into novel COX-2 inhibitors with improved safety profiles, exploring diverse chemical scaffolds beyond the original diarylheterocycles, including Ocarocoxib [7] [8].

Crystallography studies revealed the structural basis for COX-2 selectivity: A larger, more flexible hydrophobic binding pocket and a polar side pocket (due to substitutions like Val^523^ instead of Ile^523^ in COX-1) allow selective inhibitors like Celecoxib, Rofecoxib, and Ocarocoxib to bind tightly to COX-2 while being sterically hindered from binding effectively to the narrower COX-1 active site [6] [8].

Positioning Ocarocoxib Within the Cyclooxygenase-2 Inhibitor Pharmacopeia

Ocarocoxib belongs to the chromene carboxylic acid subclass of selective COX-2 inhibitors. Its chemical structure features a benzopyran (chromene) core substituted with two trifluoromethoxy groups and a carboxylic acid moiety, distinct from the sulfonamide/sulfone-containing diarylheterocycles like Celecoxib or Rofecoxib [1] [4] [7].

Table 2: Chemical Identity and Properties of Ocarocoxib

PropertyOcarocoxib (Free Acid)Ocarocoxib Tromethamine Salt)
Systematic Name(2RS)-6-(Trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid(2RS)-6-(Trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid; 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1)
Molecular FormulaC~12~H~6~F~6~O~4~C~12~H~6~F~6~O~4~ · C~4~H~11~NO~3~
Molecular Weight328.16 g/mol449.30 g/mol
CAS Registry Number215122-22-82279971-28-5
Structure Key FeaturesBenzopyran core, 6-trifluoromethoxy substituent, 2-trifluoromethyl substituent, 3-carboxylic acidAcid-base salt formed with tromethamine (aminotris(hydroxymethyl)methane)

Ocarocoxib exhibits potent and selective inhibition of the COX-2 enzyme. In vitro enzymatic assays report an half-maximal inhibitory concentration (IC~50~) value of 1.4 μM against COX-2 [7]. While direct comparative IC~50~ values for COX-1 inhibition in the provided sources are limited, the compound is characterized as a "potent cyclooxygenase-2 inhibitor" with research focused on its potential for treating inflammation without the gastrointestinal burden typical of non-selective NSAIDs [7] [8]. This positions it pharmacologically within the class of selective COX-2 inhibitors, akin to Celecoxib, but with a distinct chemical scaffold.

Its proposed mechanism of selective inhibition likely exploits the structural differences in the COX-2 active site:

  • The trifluoromethyl and trifluoromethoxy substituents are bulky hydrophobic groups that may interact favorably within the larger hydrophobic binding pocket of COX-2 (lined by residues like Val^523^) [6] [8].
  • The chromene core structure provides a rigid framework positioning these substituents optimally for binding.
  • The carboxylic acid group may form hydrogen bonds with key residues (e.g., Tyr^355~, Ser~530~, Arg~120~) within the COX-2 catalytic site, similar to traditional acidic NSAIDs, but selectivity is governed by access to the side pocket [6] [8].

Research on Ocarocoxib remains primarily in the preclinical domain, focusing on its chemical characterization, in vitro potency, and potential therapeutic applications for inflammation and related diseases [7] [8]. Its unique chromene-based structure contributes to the structural diversity within the COX-2 inhibitor pharmacopeia, offering an alternative scaffold for ongoing exploration of selective anti-inflammatory agents.

Properties

Product Name

Ocarocoxib

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Molecular Formula

C12H6F6O4

Molecular Weight

328.16 g/mol

InChI

InChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20)

InChI Key

CSOISVJKLBMNCK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.